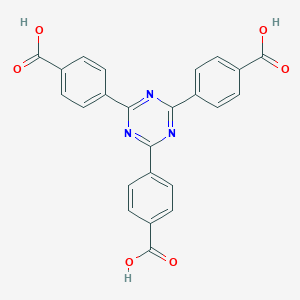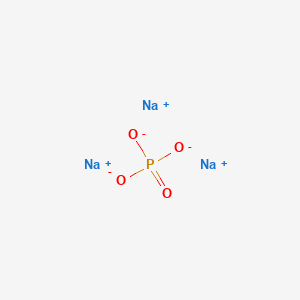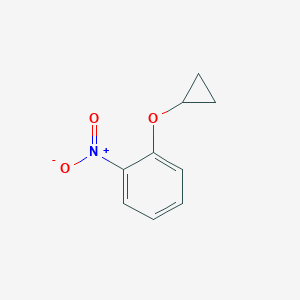
(S)-1-(1H-pyrazol-3-yl)ethanaMine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1H-pyrazol-3-yl)ethanaMine, also known as S-3-Pyrazole-Ethylamine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a chiral amine and has a pyrazole ring attached to an ethylamine group. In
Wirkmechanismus
The mechanism of action of (S)-1-(1H-pyrazol-3-yl)ethanaMine is not fully understood. However, studies have shown that this compound can interact with various biological targets such as enzymes and receptors. It has been found to inhibit the activity of enzymes such as monoamine oxidase and acetylcholinesterase. It has also been shown to interact with receptors such as the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. Furthermore, studies have shown that this compound can improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (S)-1-(1H-pyrazol-3-yl)ethanaMine in lab experiments is its chiral nature, which makes it useful in the synthesis of chiral compounds. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of (S)-1-(1H-pyrazol-3-yl)ethanaMine. One potential direction is the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the synthesis of chiral ligands for catalysis and asymmetric synthesis. Furthermore, research can be conducted to explore the potential applications of this compound in the field of nanotechnology.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its chiral nature and ease of synthesis make it useful in the synthesis of chiral compounds. Its potential applications in the development of drugs for the treatment of various diseases and its biochemical and physiological effects make it an important compound for further research.
Synthesemethoden
The synthesis of (S)-1-(1H-pyrazol-3-yl)ethanaMine is a complex process that involves multiple steps. One of the commonly used methods for synthesizing this compound is the asymmetric synthesis method. This method involves the use of chiral catalysts to produce enantiomerically pure compounds. Another method used for synthesizing this compound is the reductive amination method, which involves the reaction of a ketone with an amine in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
(S)-1-(1H-pyrazol-3-yl)ethanaMine has shown potential applications in various fields of scientific research. It has been used in the synthesis of chiral ligands, which are important in catalysis and asymmetric synthesis. This compound has also been used in the synthesis of biologically active compounds such as inhibitors of enzymes and receptors. Furthermore, it has been used in the development of drugs for the treatment of various diseases such as cancer and neurological disorders.
Eigenschaften
IUPAC Name |
(1S)-1-(1H-pyrazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4(6)5-2-3-7-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZCHEJTIUBJPM-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)



![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)








